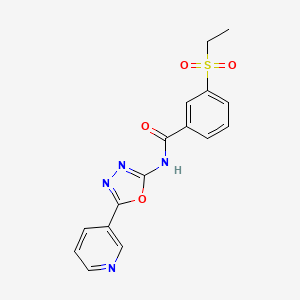

![molecular formula C21H18N2O5S B2415369 Ethyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)-4-phenylthiazole-5-carboxylate CAS No. 681168-69-4](/img/structure/B2415369.png)

Ethyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)-4-phenylthiazole-5-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

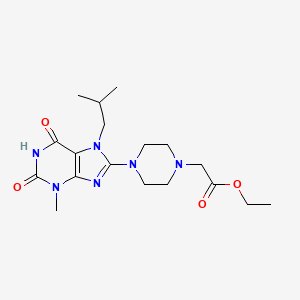

This compound is a complex organic molecule that contains several functional groups, including a benzodioxine, a carboxamide, a thiazole, and a carboxylate group . The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in various fields, such as medicinal chemistry or materials science.

Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of several different functional groups . The benzodioxine ring system is a common motif in organic chemistry and is known to impart interesting chemical properties. The carboxamide, thiazole, and carboxylate groups are also common in many biologically active compounds .Physical And Chemical Properties Analysis

Based on its structure, this compound is likely to be a solid at room temperature . Its exact physical and chemical properties, such as melting point, boiling point, and solubility, would depend on the specific arrangement of its atoms and the presence of any additional functional groups .Applications De Recherche Scientifique

Synthesis and Antitumor Activity

Ethyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)-4-phenylthiazole-5-carboxylate derivatives have been synthesized and explored for their potential antitumor activities. Compounds in this category have shown promising results against various human tumor cell lines, demonstrating a broad spectrum of antitumor activities. Notably, specific derivatives exhibited remarkable activity against leukemia cell lines, highlighting their potential as anticancer agents. The detailed synthesis processes and antitumor screening data have contributed significantly to the development of new therapeutic options in cancer treatment (El-Subbagh, Abadi, & Lehmann, 1999).

Cytotoxic Activity and Drug Synthesis

Further research into carboxamide derivatives of benzo[b][1,6]naphthyridin-(5H)ones has extended the range of 2-substituents, leading to compounds with potent cytotoxicity against murine leukemia and lung carcinoma. This work has paved the way for the synthesis of drugs with increased potency against colon tumors in mice, underscoring the chemical's utility in developing new anticancer therapies (Deady et al., 2005).

Novel Heterocycles for Anticancer Activity

The versatility of Ethyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)-4-phenylthiazole-5-carboxylate as a building block for synthesizing new heterocycles has been demonstrated. By undergoing various reactions, this compound has led to the creation of pyrimidine and thiazole moieties showing potent anticancer activity against colon cancer cell lines, highlighting its significance in medicinal chemistry research for cancer therapy (Abdel-Motaal, Alanzy, & Asem, 2020).

Antimicrobial and Antioxidant Studies

Ethyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)-4-phenylthiazole-5-carboxylate and its derivatives have been explored for antimicrobial and antioxidant activities. The synthesis of novel compounds has led to the identification of those with excellent antibacterial and antifungal properties. Moreover, certain derivatives have manifested significant antioxidant potential, suggesting their use in developing treatments for infections and oxidative stress-related conditions (Raghavendra et al., 2016).

Mécanisme D'action

Propriétés

IUPAC Name |

ethyl 2-(2,3-dihydro-1,4-benzodioxine-3-carbonylamino)-4-phenyl-1,3-thiazole-5-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O5S/c1-2-26-20(25)18-17(13-8-4-3-5-9-13)22-21(29-18)23-19(24)16-12-27-14-10-6-7-11-15(14)28-16/h3-11,16H,2,12H2,1H3,(H,22,23,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBVNEKVKPVJZGU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)NC(=O)C2COC3=CC=CC=C3O2)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)-4-phenylthiazole-5-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-[(4-Ethylpiperazin-1-yl)methyl]-1,3-dimethyl-7-(2-morpholin-4-ylethyl)purine-2,6-dione](/img/structure/B2415293.png)

![3-[(1-methyl-1H-1,3-benzodiazol-2-yl)amino]propan-1-ol](/img/structure/B2415294.png)

![N-(1-Cyano-1-cyclopropylethyl)-2-[1-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)ethylamino]acetamide](/img/structure/B2415297.png)

![1-(2-ethoxyethyl)-3,9-dimethyl-7-[(E)-3-phenylprop-2-enyl]-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2415302.png)

![3-[(2,5-Dioxoimidazolidin-1-yl)methyl]benzoic acid](/img/structure/B2415303.png)

![2-({3-[4-(2,5-dimethylphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2415305.png)

![3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromen-8-yl acetate](/img/structure/B2415306.png)

![2-{4-[(3-Chlorobenzyl)oxy]phenyl}-1-(2-methoxyethyl)-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B2415307.png)

![3'-(4-fluorophenyl)-1-(4-methylbenzyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione 1',1'-dioxide](/img/structure/B2415309.png)